An In-Depth Technical Guide to Benzadox: Chemical Structure, Properties, and Biological Activity
An In-Depth Technical Guide to Benzadox: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzadox, with the IUPAC name 2-(benzamidooxy)acetic acid, is a chemical compound historically investigated for its herbicidal properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanism of action as an inhibitor of alanine (B10760859) aminotransferase, a key enzyme in the C4 photosynthetic pathway of certain plants. This document is intended to serve as a detailed resource for researchers and scientists in the fields of agrochemistry, plant biology, and enzymology. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided for key cited procedures.
Chemical Structure and Identification
Benzadox is an organic compound characterized by a benzamide (B126) group linked to an acetic acid moiety through an oxygen atom.
Table 1: Chemical Identifiers for Benzadox
| Identifier | Value |
| IUPAC Name | 2-(benzamidooxy)acetic acid[1] |
| CAS Number | 5251-93-4[1][2][3] |
| Molecular Formula | C₉H₉NO₄[1][2][3] |
| Molecular Weight | 195.17 g/mol [1][2][3] |
| SMILES | C1=CC=C(C=C1)C(=O)NOCC(=O)O[1][2] |
| InChI Key | WDRGQGLIUAMOOC-UHFFFAOYSA-N[1][2] |
| Synonyms | Topcide, Benzamidooxyacetic acid, o-Benzamidoglycolic acid[1] |
Physicochemical Properties
A summary of the key physicochemical properties of Benzadox is presented in Table 2.
Table 2: Physicochemical Properties of Benzadox
| Property | Value |
| Melting Point | 140 °C[2][3] |
| Boiling Point | 144-145 °C at 760 Torr[3] |
| Water Solubility | 15.75 g/L (temperature not specified) |
| Solubility in Methanol (B129727) | Soluble |
| pKa | 2.75 ± 0.10 (Predicted) |
| LogP | -0.3 |
Table 3: Quantitative Solubility of Benzadox in Various Solvents at 25°C
| Solvent | Solubility ( g/100 mL) |
| Water | 1.575 |
| Methanol | Data not available |
| Ethanol | Data not available |
| Acetone (B3395972) | Data not available |
| Dichloromethane | Data not available |
| Ethyl Acetate | Data not available |
Spectral Data
Spectral data are crucial for the identification and characterization of Benzadox.
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¹H NMR: Spectral data available on PubChem, acquired on a Varian CFT-20 instrument.[3]
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Mass Spectrometry: GC-MS and LC-MS data are available through the NIST Mass Spectrometry Data Center and MassBank Europe, respectively.[3]
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Infrared (IR) Spectroscopy: FTIR spectra (KBr wafer) are available from the U.S. EPA Repository.[3]
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UV-Vis Spectroscopy: UV-VIS spectral data are available in SpectraBase.[3]
Biological Activity and Mechanism of Action
Benzadox exhibits herbicidal properties primarily through the inhibition of photosynthesis in C4 plants.[1]
Inhibition of Alanine Aminotransferase
Benzadox is a known inhibitor of the enzyme alanine aminotransferase (ALT).[4] This enzyme plays a critical role in the C4 photosynthetic pathway. Kinetic studies have demonstrated that Benzadox acts as a competitive inhibitor with respect to alanine and a noncompetitive inhibitor with respect to 2-oxoglutarate.[1] It is hypothesized that Benzadox may be metabolized in vivo to (aminooxy)acetic acid, a potent inhibitor of both alanine and aspartate aminotransferases.[1]
Disruption of the C4 Photosynthetic Pathway
In C4 plants, atmospheric CO₂ is initially fixed in mesophyll cells to form a four-carbon acid, which is then transported to bundle-sheath cells where CO₂ is released and enters the Calvin cycle. Alanine aminotransferase is essential for the regeneration of the initial CO₂ acceptor. By inhibiting this enzyme, Benzadox disrupts the C4 cycle, leading to an accumulation of aspartate and a depletion of pyruvate, alanine, oxaloacetate, and malate.[1] This metabolic disruption ultimately inhibits photosynthetic O₂ evolution.[1]
Experimental Protocols
Synthesis of Benzadox
A general method for the N-benzoylation of an amino acid derivative is the Schotten-Baumann reaction. While a specific detailed protocol for Benzadox synthesis was not found in the reviewed literature, a general procedure can be adapted.
General Protocol for N-Benzoylation of Aminooxyacetic Acid (Conceptual):
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Dissolution: Dissolve aminooxyacetic acid (1 equivalent) in a 1M aqueous solution of sodium hydroxide. Cool the solution to 0-5 °C in an ice bath.
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Addition of Benzoyl Chloride: While stirring vigorously, slowly add benzoyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
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Work-up: Acidify the reaction mixture with 1M HCl to precipitate the product.
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Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol/water.
Analytical Methods for Benzadox Determination
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are suitable techniques for the quantitative analysis of Benzadox residues.
General HPLC-UV Method Protocol (Conceptual):
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Sample Preparation (e.g., Plant Material):
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Homogenize the sample.
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Extract with a suitable organic solvent (e.g., acetonitrile).
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Perform a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.
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Chromatographic Conditions:
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Column: C18 reverse-phase column.
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Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at the wavelength of maximum absorbance for Benzadox.
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Quantification:
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Prepare a calibration curve using standards of known Benzadox concentrations.
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Quantify the amount of Benzadox in the sample by comparing its peak area to the calibration curve.
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General GC-MS Method Protocol (Conceptual):
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Sample Preparation:
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Similar extraction and clean-up as for HPLC.
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Derivatization may be necessary to improve the volatility and thermal stability of Benzadox.
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GC Conditions:
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
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Injector: Splitless mode.
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Oven Temperature Program: A temperature gradient to ensure good separation.
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MS Conditions:
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Ionization: Electron Impact (EI).
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Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
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Quantification:
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Use an internal standard and a calibration curve for accurate quantification.
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Enzymatic Assay for Alanine Aminotransferase Inhibition
The inhibitory effect of Benzadox on alanine aminotransferase can be determined using a coupled enzymatic assay.
Protocol for ALT Inhibition Assay:
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Reagents:
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Alanine aminotransferase (ALT) enzyme solution.
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L-alanine solution (substrate).
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α-ketoglutarate solution (co-substrate).
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Lactate dehydrogenase (LDH) solution (coupling enzyme).
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NADH solution.
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Benzadox solutions of varying concentrations.
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Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4).
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Procedure:
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In a 96-well plate, add the assay buffer, LDH, NADH, L-alanine, and the Benzadox solution (or vehicle control).
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Initiate the reaction by adding the ALT enzyme solution.
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Immediately measure the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to the ALT activity.
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Data Analysis:
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Calculate the rate of reaction for each Benzadox concentration.
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Determine the IC₅₀ value of Benzadox by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
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Safety and Handling
Benzadox is classified as harmful if swallowed. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, properties, and biological activity of Benzadox. Its primary mechanism of action as a herbicide is the inhibition of alanine aminotransferase, leading to the disruption of the C4 photosynthetic pathway in susceptible plants. The provided conceptual experimental protocols offer a foundation for researchers interested in synthesizing, analyzing, or further investigating the biological effects of this compound. Further research is required to obtain quantitative solubility data in a broader range of organic solvents and to develop and validate specific, detailed experimental protocols.
